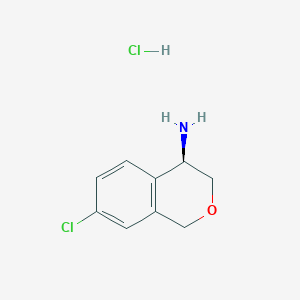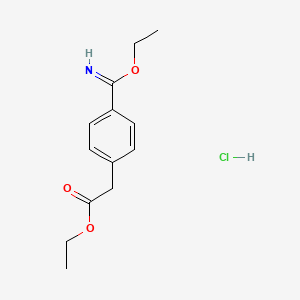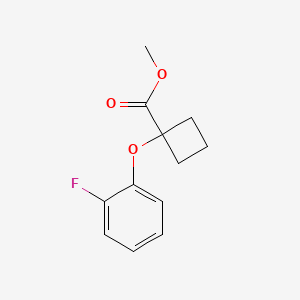
2-シアノ-3-(1H-インダゾール-3-イルアミノ)プロプ-2-エン酸エチル
説明
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a chemical compound with the molecular formula C13H12N4O2. It is intended for research use only and is not intended for human or veterinary use .
Molecular Structure Analysis
In the 13C DEPT-Q NMR spectra, two signals were observed in the negative region at 161.98 and 139.04 ppm, corresponding respectively to the carbonyl carbon and to the quaternary carbon, indicating Knoevenagel condensation .科学的研究の応用
抗ウイルス活性
2-シアノ-3-(1H-インダゾール-3-イルアミノ)プロプ-2-エン酸エチルは、インドール誘導体として、抗ウイルス用途において潜在的な可能性を示しています。 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸塩のようなインドール誘導体は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示すことが報告されています 。このことは、2-シアノ-3-(1H-インダゾール-3-イルアミノ)プロプ-2-エン酸エチルを合成し、同様の抗ウイルス特性について試験できる可能性を示唆しています。
作用機序
Target of Action
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, including electrophilic substitution .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate may also affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound may have a wide range of effects at the molecular and cellular level.
生化学分析
Biochemical Properties
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate, have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the regulation of cell growth, proliferation, and survival . This interaction is crucial for its potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins . Additionally, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate may alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately affecting cellular functions such as proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products and their potential impact on cellular function are still under investigation. Long-term exposure to Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate may lead to sustained changes in gene expression and cellular metabolism, which could have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence its overall biological activity. Additionally, Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis pathways.
特性
IUPAC Name |
ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCKTVRFLEWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



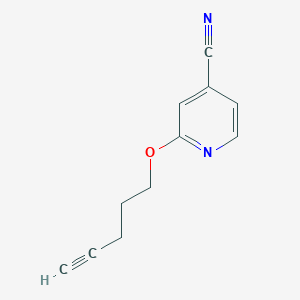
![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)

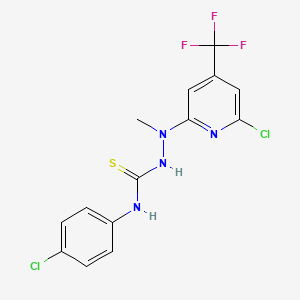
![2-Bromomethyl-5-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413144.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)
